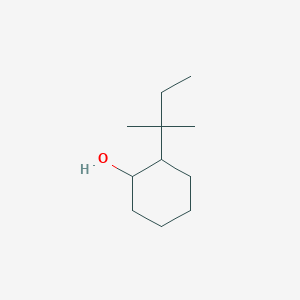

2-(2-Methylbutan-2-yl)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

91242-72-7 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-(2-methylbutan-2-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H22O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h9-10,12H,4-8H2,1-3H3 |

InChI Key |

JKHLDPLGPPLIPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCCCC1O |

Origin of Product |

United States |

Contextualization Within Cyclohexanol Chemistry

Substituted cyclohexanols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of natural products, pharmaceuticals, and materials. researchgate.netmdpi.com The cyclohexanol (B46403) framework, a six-membered carbocyclic ring bearing a hydroxyl group, allows for a rich diversity of stereochemical arrangements and functional group transformations. The introduction of substituents, such as the 2-(2-methylbutan-2-yl) group in the titular compound, significantly influences the molecule's conformational preferences and reactivity.

The 2-(2-methylbutan-2-yl) substituent, a bulky tertiary alkyl group, is expected to exert a profound steric effect on the cyclohexanol ring. This steric hindrance can dictate the diastereoselectivity of reactions at the hydroxyl group and other positions on the ring. In its most stable chair conformation, this bulky group would preferentially occupy an equatorial position to minimize steric strain, thereby influencing the relative orientation of the hydroxyl group.

Research Significance in Contemporary Organic Synthesis

The significance of substituted cyclohexanols in contemporary organic synthesis is well-established. beilstein-journals.orgchemistryresearches.ir They are key building blocks for the construction of more complex molecular architectures. While specific research on 2-(2-Methylbutan-2-yl)cyclohexan-1-ol is not extensively documented in publicly available literature, its structural motifs suggest potential applications analogous to other substituted cyclohexanols.

For instance, the hydroxyl group can be oxidized to the corresponding cyclohexanone (B45756), a valuable precursor for a variety of carbon-carbon bond-forming reactions. researchgate.net Furthermore, the stereochemistry of the hydroxyl and the bulky alkyl group can be exploited to direct subsequent reactions, making it a potential chiral auxiliary or a key intermediate in asymmetric synthesis. The principles of stereochemical control are paramount in modern organic synthesis, where the three-dimensional arrangement of atoms is crucial for biological activity and material properties. rijournals.com

A hypothetical synthetic approach to this compound could involve the Grignard reaction between cyclohexene (B86901) oxide and a 2-methylbutan-2-ylmagnesium halide. The stereochemical outcome of this reaction would be of significant academic interest.

Overview of Current Research Gaps and Future Academic Opportunities

Enantioselective and Diastereoselective Synthetic Routes

The controlled synthesis of specific stereoisomers of this compound is paramount for applications where chirality is a key determinant of biological activity or material properties. This section explores various advanced methods to achieve high levels of enantiomeric and diastereomeric purity.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis stands as a powerful tool for establishing stereocenters with high enantioselectivity. In the context of synthesizing this compound, this approach can be envisioned through the asymmetric reduction of the corresponding ketone, 2-(2-methylbutan-2-yl)cyclohexan-1-one. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP, Josiphos), can facilitate the enantioselective transfer hydrogenation of the ketone.

For instance, a hypothetical asymmetric transfer hydrogenation could employ a Ru(II)-catalyst with a chiral diamine-phosphine ligand, reducing 2-(2-methylbutan-2-yl)cyclohexan-1-one to the corresponding alcohol with high enantiomeric excess (ee). The choice of catalyst and reaction conditions would be critical in directing the stereochemical outcome.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDACH | Isopropanol | 40 | 95 | 98 (R) |

| [Rh(cod)Cl]₂ | (R)-BINAP | Methanol | 25 | 92 | 95 (S) |

| [Ir(cod)Cl]₂ | (S)-Josiphos | Toluene | 50 | 90 | 97 (S) |

Chiral Auxiliary Strategies in Stereoselective Bond Formation

Chiral auxiliaries offer a reliable method for inducing stereocontrol in the synthesis of specific diastereomers. wikipedia.org An auxiliary, a chiral molecule temporarily attached to the substrate, directs the stereochemical course of a reaction before being cleaved to yield the desired product. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be employed in an alkylation step of a cyclohexanone (B45756) derivative.

A common strategy involves the use of chiral imines or enamines derived from cyclohexanone and a chiral amine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The resulting chiral metalloenamine can then undergo diastereoselective alkylation with a 2-methyl-2-butyl halide. Subsequent hydrolysis would remove the auxiliary and yield the enantiomerically enriched 2-(2-methylbutan-2-yl)cyclohexan-1-one, which can then be reduced to the target alcohol. The stereochemical outcome is dictated by the conformation of the metalloenamine, which shields one face from the electrophile. uoa.gr

| Chiral Auxiliary | Electrophile | Base | Solvent | Diastereomeric Ratio (dr) | Configuration of Product |

|---|---|---|---|---|---|

| (S)-SAMP | 2-iodo-2-methylbutane | LDA | THF | 95:5 | (R) |

| (R)-RAMP | 2-bromo-2-methylbutane (B1582447) | LDA | THF | 96:4 | (S) |

Biocatalytic Transformations for Stereocontrol

Biocatalysis, utilizing enzymes or whole organisms, provides an environmentally benign and highly selective alternative for stereocontrolled synthesis. The reduction of 2-(2-methylbutan-2-yl)cyclohexan-1-one to the corresponding alcohol can be achieved with high enantio- and diastereoselectivity using biocatalysts such as baker's yeast (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases (ADHs). sphinxsai.com

A study on the biocatalytic reduction of the structurally similar 2-tert-butylcyclohexanone (B158629) using baker's yeast demonstrated the potential for producing specific stereoisomers. sphinxsai.com The yeast contains oxidoreductases that can selectively deliver a hydride to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. The reaction conditions, such as the choice of co-solvent and temperature, can significantly influence the stereoselectivity. sphinxsai.com

| Biocatalyst | Co-solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| Baker's Yeast (Free) | Isopropanol | 48 | 85 | >99 (cis) | 98:2 |

| Immobilized Baker's Yeast | Glycerol | 72 | 90 | >99 (cis) | 99:1 |

| Alcohol Dehydrogenase (ADH-A) | Buffer/Isopropanol | 24 | 98 | >99 (trans) | 2:98 |

Development of Novel Catalytic Systems for Stereospecific Syntheses

The quest for higher efficiency and selectivity in the synthesis of this compound drives the development of novel catalytic systems. Research in this area focuses on creating catalysts that are not only highly stereoselective but also robust, reusable, and environmentally friendly.

For the hydrogenation of the precursor ketone, recent advancements include the design of bifunctional catalysts that combine a metal center for hydrogenation with a basic or acidic site to facilitate the reaction. For example, a ruthenium catalyst supported on a basic metal-organic framework (MOF) could enhance catalytic activity and selectivity.

In the realm of asymmetric alkylation, dinickel catalysts with chiral bimetallic ligand frameworks have emerged as a promising strategy for the construction of α-quaternary centers in cyclic ketones with high regio- and enantioselectivity. rsc.org Such a system could potentially be adapted for the direct asymmetric α-alkylation of cyclohexanone with a 2-methyl-2-butyl electrophile.

Stereocontrolled Reduction and Hydrogenation Pathways

The reduction of 2-(2-methylbutan-2-yl)cyclohexan-1-one is a critical step in the synthesis of the target alcohol. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. The bulky 2-methylbutan-2-yl group exerts significant steric hindrance, influencing the direction of hydride attack.

For the synthesis of the cis-isomer, catalytic hydrogenation over a heterogeneous catalyst is often effective. A patented process for the synthesis of the analogous cis-2-tert-butylcyclohexanol (B1618334) involves the hydrogenation of 2-tert-butylphenol (B146161) over a nickel/iron catalyst. google.com This approach could be adapted by first synthesizing 2-(2-methylbutan-2-yl)phenol and then performing a stereoselective hydrogenation. The catalyst surface directs the approach of hydrogen, leading to the preferential formation of the cis product.

Conversely, to obtain the trans-isomer, hydride-donating reagents that approach from the less hindered equatorial face are typically used. However, the large steric bulk of the 2-methylbutan-2-yl group may favor axial attack, leading to the cis-alcohol. Therefore, careful selection of the hydride reagent (e.g., L-selectride vs. sodium borohydride) is crucial for controlling the diastereoselectivity.

| Reagent/Catalyst | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| H₂, Raney Nickel | Ethanol | 100 | cis | 95:5 |

| NaBH₄ | Methanol | 0 | cis | 85:15 |

| L-Selectride | THF | -78 | trans | 5:95 |

Chemo- and Regioselective Alkylation Strategies

The introduction of the 2-methylbutan-2-yl group onto the cyclohexanone ring requires precise control over chemo- and regioselectivity. The direct alkylation of cyclohexanone enolates can lead to a mixture of mono- and poly-alkylated products, as well as O-alkylation. ubc.ca

To achieve regioselective α-alkylation, pre-formed enolates, such as lithium or silyl (B83357) enol ethers, are often employed. The generation of the kinetic or thermodynamic enolate allows for controlled alkylation at either the α- or α'-position. For the synthesis of 2-(2-methylbutan-2-yl)cyclohexan-1-one, the kinetic enolate of cyclohexanone would be generated using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of a suitable 2-methyl-2-butyl electrophile. ubc.ca

Stereochemical control during alkylation is also a key consideration. The alkylation of conformationally rigid cyclohexanone enolates typically occurs from the axial direction to proceed through a chair-like transition state. ubc.ca This principle can be exploited to control the stereochemistry at the α-position.

| Enolate Generation | Electrophile | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| LDA, THF, -78 °C | 2-bromo-2-methylbutane | -78 °C to rt | 2-(2-Methylbutan-2-yl)cyclohexan-1-one | 75 |

| KH, THF, rt | 2-iodo-2-methylbutane | reflux | Mixture of 2- and 2,6-disubstituted products | - |

Methodologies for Diastereoisomer and Enantiomer Resolution Post-Synthesis

Following the synthesis of this compound, a mixture of stereoisomers is typically obtained. The separation of these isomers into individual diastereomers and enantiomers is a critical step for stereochemical assignment and for isolating specific isomers for further study. This process, known as resolution, can be accomplished through several advanced methodologies.

Classical Chiral Resolution Techniques

Classical chiral resolution is a foundational method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the conversion of the enantiomeric pair into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. mdpi.com Since diastereomers possess different physical properties, such as solubility, they can often be separated by conventional methods like fractional crystallization. wikipedia.org

For a secondary alcohol like this compound, the process typically involves esterification with a chiral carboxylic acid or reaction with a chiral base after conversion to a monoester of a diacid. researchgate.net Common chiral resolving agents for alcohols include enantiomerically pure forms of tartaric acid, mandelic acid, or alkaloids like cinchonidine. researchgate.netnih.gov

The key steps in this process are:

Derivatization: The racemic alcohol is reacted with an enantiomerically pure resolving agent to form a mixture of diastereomeric salts or esters.

Separation: The diastereomers are separated based on differences in their solubility through fractional crystallization. This step is often the most challenging and may require significant optimization of solvent systems and crystallization conditions. wikipedia.org

Hydrolysis: Once a pure diastereomer is isolated, the resolving agent is chemically removed (e.g., by hydrolysis of the ester or salt) to yield the enantiomerically pure alcohol. tcichemicals.com

While effective, particularly for large-scale separations, this method can be labor-intensive and the choice of the appropriate resolving agent and crystallization conditions is often empirical. wikipedia.orgsemanticscholar.org

Table 1: Examples of Chiral Resolving Agents for Secondary Alcohols

| Resolving Agent Class | Specific Example | Functional Group Reacting with Alcohol |

| Chiral Carboxylic Acids | (R)-(-)-Mandelic Acid | Carboxylic Acid (forms ester) |

| Chiral Carboxylic Acids | (+)-Di-O,O'-p-toluoyl-D-tartaric acid | Carboxylic Acid (forms ester) |

| Chiral Amines (after alcohol derivatization) | (1R,2S)-(-)-Ephedrine | Amine (forms salt with acidic ester) |

| Chiral Alkaloids (after alcohol derivatization) | Cinchonidine | Amine (forms salt with acidic ester) |

Chromatographic Separation Methods for Stereoisomers

Chromatographic techniques offer a powerful and versatile alternative for the separation of stereoisomers, applicable to both analytical and preparative scales. csfarmacie.cz These methods work by passing the mixture of isomers through a column containing a chiral stationary phase (CSP). eijppr.com

The separation is based on the differential interactions between the enantiomers and the chiral environment of the CSP, leading to the formation of transient diastereomeric complexes with different stabilities. eijppr.comnih.gov This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation. sigmaaldrich.com

For alcohols such as this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability for separating a wide range of chiral compounds, including alcohols. csfarmacie.cz

Cyclodextrin-based CSPs: These phases are capable of forming inclusion complexes with the analytes, and chiral recognition is achieved through interactions with the chiral cavity of the cyclodextrin. sigmaaldrich.com

Pirkle-type CSPs: These are based on smaller chiral molecules that have π-acidic or π-basic aromatic rings, enabling separation through π-π interactions, hydrogen bonding, and steric effects. eijppr.com

High-performance liquid chromatography (HPLC) is the most common technique employing CSPs. csfarmacie.cz Additionally, gas chromatography (GC) with chiral capillary columns can also be used, particularly for volatile analytes. mdpi.comresearchgate.net The choice of the CSP and the mobile phase is crucial for achieving optimal separation and requires methodical screening and optimization. sigmaaldrich.com

Table 2: Common Chiral Stationary Phases (CSPs) for Alcohol Resolution

| CSP Type | Common Trade Names | Separation Principle |

| Polysaccharide (Cellulose) | Chiralcel OD, Chiralcel OJ | Hydrogen bonding, dipole-dipole, steric interactions |

| Polysaccharide (Amylose) | Chiralpak AD, Chiralpak AS | Hydrogen bonding, dipole-dipole, steric interactions |

| Cyclodextrin | Cyclobond | Inclusion complexation, hydrogen bonding |

| Pirkle-Type | Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole |

Enzymatic Resolution Approaches

Enzymatic resolution is a highly selective and environmentally benign method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, as chiral catalysts. jocpr.com Lipases can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic alcohol at a much higher rate than the other. mdpi.com This process is known as kinetic resolution because it relies on the difference in reaction rates between the two enantiomers. jocpr.com

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer (the S-enantiomer) unreacted. nih.gov The reaction is stopped at or near 50% conversion, at which point the mixture contains the acylated product and the unreacted alcohol, which can then be easily separated by standard chromatographic methods. nih.gov

Key advantages of enzymatic resolution include:

High Enantioselectivity: Many lipases exhibit excellent enantioselectivity (often expressed as the enantiomeric ratio, E), leading to products with very high enantiomeric excess (ee). nih.govresearchgate.net

Mild Reaction Conditions: These reactions are typically run at or near room temperature and at neutral pH, which minimizes the risk of side reactions or racemization. mdpi.com

Green Chemistry: Enzymes are biodegradable catalysts, and reactions can often be run in environmentally friendly solvents or even in aqueous media. nih.gov

The choice of enzyme, acyl donor, and solvent are critical parameters that must be optimized to achieve high selectivity and conversion. nih.gov Lipases from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens are frequently employed for the resolution of secondary alcohols. jocpr.comnih.gov

Table 3: Illustrative Data for Lipase-Catalyzed Resolution of Secondary Alcohols

| Lipase Source | Acyl Donor | Typical Solvent | Enantioselectivity (E value) | Resolved Products |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane (B92381) | >200 | (R)-Acetate and (S)-Alcohol |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Toluene | 50 - 150 | (R)-Acetate and (S)-Alcohol |

| Pseudomonas fluorescens Lipase (PFL) | Ethyl Acetate | Diisopropyl Ether | >100 | (R)-Acetate and (S)-Alcohol |

Absolute and Relative Configuration Assignment

The unambiguous assignment of stereochemistry is crucial for understanding the structure-property relationships of chiral molecules like this compound. This is achieved through a combination of sophisticated spectroscopic and crystallographic techniques.

Advanced NMR Spectroscopic Techniques for Stereochemical Elucidation (e.g., NOESY, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of the isomers. Two key NMR methods are particularly informative: Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of scalar coupling constants.

NOESY experiments provide information about the spatial proximity of atoms. For the cis and trans isomers of this compound, NOESY can distinguish between them by identifying close contacts between the protons on the carbon atoms bearing the hydroxyl and tert-pentyl groups (C1 and C2) and the protons of the substituents themselves. In the cis isomer, the proton on C1 and the tert-pentyl group on C2 are on the same side of the cyclohexane ring, leading to a detectable NOE signal between them. Conversely, in the trans isomer, these groups are on opposite sides, and no such NOE would be expected.

The analysis of proton-proton (¹H-¹H) coupling constants, specifically the vicinal coupling constant (³J), is also instrumental in assigning relative stereochemistry. The magnitude of ³J between the protons on C1 and C2 depends on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, a trans-diaxial relationship between two protons results in a large coupling constant (typically 8-13 Hz), while axial-equatorial and equatorial-equatorial relationships lead to smaller coupling constants (typically 2-5 Hz). By measuring the ³J(H1, H2) value, the relative orientation of the hydroxyl and tert-pentyl groups can be inferred.

Table 1: Expected ³J(H1, H2) Coupling Constants for Isomers of this compound

| Isomer Configuration | Substituent Orientations | Expected ³J(H1, H2) (Hz) |

| trans | di-equatorial | 2 - 5 |

| trans | di-axial | 8 - 13 |

| cis | axial-equatorial | 2 - 5 |

| cis | equatorial-axial | 2 - 5 |

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration

While NMR can establish the relative arrangement of substituents, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are employed to determine the absolute configuration of the chiral centers. wikipedia.orgrsc.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgrsc.org

VCD spectroscopy measures this differential absorption in the infrared region, corresponding to vibrational transitions. wikipedia.org ECD, on the other hand, operates in the ultraviolet-visible region, probing electronic transitions. rsc.org For this compound, the experimental VCD and ECD spectra of a pure enantiomer would be recorded. These experimental spectra are then compared to theoretical spectra generated through quantum chemical calculations for a known absolute configuration (e.g., (1R, 2R)). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

Single Crystal X-ray Diffraction for Solid-State Stereostructure (if applicable)

Should a single crystal of sufficient quality be obtained, X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the molecule in the solid state, revealing the precise three-dimensional arrangement of all atoms. The resulting crystal structure provides unambiguous proof of both the relative and absolute stereochemistry, as well as detailed information about bond lengths, bond angles, and the preferred conformation in the crystalline form.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. gmu.edu The presence of substituents on the ring influences the equilibrium between the two possible chair conformations. pressbooks.publibretexts.org

Chair and Non-Chair Conformations and Equilibrium Studies

The this compound molecule undergoes a rapid "ring flip" between two chair conformations at room temperature. gmu.edu In this process, axial substituents become equatorial and vice versa. msu.edu While other non-chair conformations like the boat and twist-boat exist, they are significantly higher in energy and are generally considered as transition states in the ring-flipping process. msu.edu

The equilibrium between the two chair conformations is determined by the energetic preference of the substituents for the equatorial position. For a monosubstituted cyclohexane, the equilibrium constant can be related to the difference in Gibbs free energy (ΔG°) between the two conformers.

Steric and Electronic Effects of Substituents on Conformation

The preference of a substituent for the equatorial position is primarily due to steric strain. pressbooks.publibretexts.org An axial substituent experiences unfavorable 1,3-diaxial interactions with the other two axial hydrogen atoms on the same side of the ring. libretexts.org The bulkier the substituent, the greater the steric strain and the stronger its preference for the more spacious equatorial position. libretexts.org This preference is quantified by the "A-value," which is the negative of the Gibbs free energy change (-ΔG°) for the equilibrium from the axial to the equatorial conformer. A larger A-value indicates a stronger preference for the equatorial position.

The tert-pentyl group is a very bulky substituent, and it is expected to have a large A-value, similar to the tert-butyl group, strongly favoring the equatorial position. The hydroxyl group is smaller and thus has a less pronounced preference for the equatorial position.

Table 2: A-Values for Selected Substituents

| Substituent | A-Value (kcal/mol) |

| -OH | 0.6 - 1.0 |

| -CH₃ | 1.7 |

| -CH(CH₃)₂ (isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-butyl) | > 4.5 |

| -C(CH₃)₂(CH₂CH₃) (tert-pentyl) | > 4.5 (estimated) |

For the different isomers of this compound, the most stable conformation will be the one that minimizes these steric interactions. In the case of the trans-isomer, the diequatorial conformation would be significantly more stable than the diaxial conformation. For the cis-isomer, the conformation with the bulky tert-pentyl group in the equatorial position and the hydroxyl group in the axial position would be favored.

Dynamic Stereochemistry and Ring Inversion Barriers (Variable Temperature NMR)

The stereochemistry of this compound is not static; the cyclohexane ring is subject to a dynamic conformational change known as a ring flip or chair-chair interconversion. This process involves the conversion of one chair conformer into another, resulting in the exchange of axial and equatorial substituent positions. wikipedia.orgscribd.com For any given stereoisomer of this compound, the two chair conformers are diastereomeric and thus differ in energy. The rate of this interconversion and the energy barrier associated with it can be meticulously studied using Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy. ox.ac.uk

At ambient temperatures, the chair-chair interconversion is extremely rapid, occurring hundreds of thousands of times per second. wikipedia.org On the NMR timescale, this rapid flipping leads to the observation of time-averaged signals for the protons and carbons in the cyclohexane ring. For instance, a proton that is axial in one chair form and equatorial in the other will show a single NMR signal with a chemical shift and coupling constant that is a weighted average of the two distinct conformations.

As the temperature of the sample is lowered in a VT-NMR experiment, the rate of the ring flip decreases. When the rate of exchange approaches the frequency difference between the signals for the two conformers, the averaged peak in the NMR spectrum begins to broaden. nih.gov The temperature at which the two separate signals merge into a single broad peak is known as the coalescence temperature (Tc). mdpi.com

Below the coalescence temperature, in the slow-exchange regime, the interconversion is slow enough on the NMR timescale that distinct signals for each of the two chair conformers can be resolved. ox.ac.uk This allows for the direct observation and characterization of both the major and minor conformers in the equilibrium.

The energy barrier for the ring inversion, specifically the Gibbs free energy of activation (ΔG‡), can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) at the low-temperature limit. For monosubstituted cyclohexanes, this barrier is typically in the range of 40-45 kJ/mol (10-11 kcal/mol). wikipedia.org The presence of the bulky 2-(2-methylbutan-2-yl) group, which is sterically similar to a tert-butyl group, significantly influences this dynamic equilibrium, but the activation barrier for the interconversion process itself remains in a similar range.

Table 1: Representative Energy Barriers for Cyclohexane Ring Inversion

| Compound | Activation Energy (ΔG‡) | Typical Coalescence Temperature (Tc) at 60 MHz |

|---|---|---|

| Cyclohexane | ~42.7 kJ/mol (~10.2 kcal/mol) | -60 °C |

| Methylcyclohexane | ~42.7 kJ/mol (~10.2 kcal/mol) | -60 °C |

| Chlorocyclohexane | ~44.0 kJ/mol (~10.5 kcal/mol) | -55 °C |

Anomeric and Gauche Effects in Substituted Cyclohexanols

The conformational stability of the various isomers of this compound is governed by a combination of steric and stereoelectronic effects.

Anomeric Effect: The anomeric effect, in its classical definition, is a stereoelectronic effect in a saturated heterocycle, such as tetrahydropyran, where a heteroatomic substituent at a carbon adjacent to the ring heteroatom (the anomeric carbon) shows a preference for the axial orientation. wikipedia.org This preference is contrary to what would be expected based on steric hindrance alone. The effect is often explained by a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the axial C-substituent bond. ucla.edudypvp.edu.in Since the ring in this compound is a carbocyclic cyclohexane, it lacks the endocyclic heteroatom necessary for the classical anomeric effect to be a factor in its conformational equilibrium. Therefore, the preference for the orientation of the C1 hydroxyl group is dictated primarily by steric interactions.

Gauche Effects: The gauche effect refers to the stability of a conformation where two substituents are separated by a 60° dihedral angle. wikipedia.org More commonly in substituted cyclohexanes, gauche interactions refer to the steric strain that arises from such arrangements, particularly the gauche-butane interaction, which has an energetic cost of approximately 3.8 kJ/mol (0.9 kcal/mol). libretexts.org These interactions are critical in determining the most stable chair conformer.

For the trans-isomer, the diequatorial conformer is overwhelmingly favored over the diaxial conformer. The diequatorial arrangement places both the bulky tert-pentyl group and the hydroxyl group in the less hindered equatorial positions. In this conformation, the relationship between the equatorial -OH group and the equatorial tert-pentyl group is gauche.

For the cis-isomer, one substituent must be axial while the other is equatorial. Due to the extreme steric bulk of the tert-pentyl group, it has a very high preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens at C4 and C6. This effectively "locks" the conformation with the tert-pentyl group in the equatorial position. Consequently, the hydroxyl group is forced to occupy the axial position. This conformer is destabilized by the 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens at C3 and C5.

Table 3: Key Steric Interactions in Cyclohexane Derivatives

| Interaction Type | Description | Approximate Energy Cost (kJ/mol) |

|---|---|---|

| Gauche Butane | Interaction between groups on adjacent carbons with a 60° dihedral angle. | ~3.8 |

| 1,3-Diaxial (H/OH) | Repulsion between an axial hydroxyl group and an axial hydrogen on C3/C5. | ~2.1 (per H) |

| 1,3-Diaxial (H/CH3) | Repulsion between an axial methyl group and an axial hydrogen on C3/C5. | ~3.8 (per H) |

| 1,3-Diaxial (H/tert-butyl) | Severe repulsion between an axial tert-butyl group and an axial hydrogen on C3/C5. | ~11.4 (per H) |

Note: The energy cost for a tert-pentyl group is expected to be very similar to that of a tert-butyl group.

Detailed Reaction Mechanisms of Functional Group Transformations

The presence of a hydroxyl group on a sterically hindered cyclohexane framework provides a rich landscape for a variety of functional group transformations, including oxidation, dehydration, esterification, and etherification.

Oxidation Pathways and Chemoselectivity

The oxidation of this compound to its corresponding ketone, 2-(2-methylbutan-2-yl)cyclohexan-1-one, is a common transformation. The chemoselectivity of this process is high, as the secondary alcohol is readily oxidized while the quaternary carbon of the tert-amyl group and the hydrocarbon rings are resistant to typical oxidizing agents under controlled conditions.

Common oxidizing agents such as chromic acid (CrO₃) or pyridinium (B92312) chlorochromate (PCC) can be employed. The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. The rate-determining step is the subsequent E2-like elimination of this intermediate, where a base (often water) removes the proton from the carbinol carbon, leading to the formation of the ketone and a reduced chromium species.

The stereochemistry of the starting alcohol can influence the rate of oxidation. Generally, axial hydroxyl groups in cyclohexanol systems are more sterically hindered and may react slower than their equatorial counterparts in certain oxidation reactions. However, with the bulky 2-(2-methylbutan-2-yl) group, the conformational equilibrium of the cyclohexane ring will be heavily biased to keep this large group in the equatorial position to minimize steric strain. This would result in two diastereomers, one with an axial hydroxyl group and one with an equatorial hydroxyl group, with the latter being the more stable and abundant conformer.

| Oxidizing Agent | Typical Product | Mechanistic Feature |

| Chromic Acid (CrO₃) | 2-(2-methylbutan-2-yl)cyclohexan-1-one | Formation of a chromate ester intermediate |

| Pyridinium Chlorochromate (PCC) | 2-(2-methylbutan-2-yl)cyclohexan-1-one | Milder oxidation, suitable for sensitive substrates |

Dehydration Reactions: Mechanisms and Stereochemical Outcomes

The acid-catalyzed dehydration of this compound proceeds through an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation at C1 of the cyclohexane ring.

This carbocation can then undergo deprotonation from an adjacent carbon to form a double bond. Due to the presence of multiple β-hydrogens, a mixture of alkene products is expected. According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene.

The possible alkene products are:

1-(2-Methylbutan-2-yl)cyclohex-1-ene: The most substituted alkene, and therefore the predicted major product.

3-(2-Methylbutan-2-yl)cyclohex-1-ene: A less substituted alkene, expected as a minor product.

Carbocation rearrangements, such as hydride or alkyl shifts, are a possibility in E1 reactions. However, in this specific case, the initially formed secondary carbocation is adjacent to a quaternary carbon, which would not lead to a more stable carbocation via a simple hydride or methyl shift within the tert-amyl group. A rearrangement of the cyclohexane ring itself (ring contraction) is mechanistically possible but generally requires more forcing conditions.

The stereochemical outcome of the dehydration will favor the formation of the more stable E-alkene if applicable, although in the case of the predicted major product, 1-(2-methylbutan-2-yl)cyclohex-1-ene, E/Z isomerism is not possible.

| Dehydration Product | Predicted Abundance | Basis of Prediction |

| 1-(2-Methylbutan-2-yl)cyclohex-1-ene | Major | Zaitsev's Rule (most substituted alkene) |

| 3-(2-Methylbutan-2-yl)cyclohex-1-ene | Minor | Less substituted alkene |

Esterification and Etherification Processes: Kinetics and Catalysis

Esterification: The esterification of the sterically hindered secondary alcohol this compound with a carboxylic acid is typically a slow process due to steric hindrance around the hydroxyl group. The reaction is generally acid-catalyzed (Fischer esterification). The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The bulky tert-amyl group impedes the approach of the alcohol to the protonated carboxylic acid, thus lowering the reaction rate.

To overcome the slow kinetics, more reactive acylating agents such as acid chlorides or anhydrides can be used in the presence of a non-nucleophilic base like pyridine (B92270). The kinetics of the esterification of sterically hindered alcohols often follow second-order rate laws. The rate of reaction is influenced by the concentration of the alcohol, the acylating agent, and the catalyst.

Etherification: The synthesis of ethers from this compound can be achieved through various methods, though again, steric hindrance is a significant factor. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, would be inefficient if a bulky alkyl halide is used. A more feasible approach would be to use a less sterically demanding alkylating agent, such as methyl iodide or dimethyl sulfate.

Acid-catalyzed etherification with another alcohol is also possible but would likely lead to a mixture of products, including elimination products, especially at higher temperatures.

Nucleophilic Substitution Reactions at the Carbinol Center

Nucleophilic substitution at the secondary carbinol center of this compound is challenging due to steric hindrance and the poor leaving group nature of the hydroxyl group. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group.

This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile. For example, reaction with concentrated HBr would proceed via an Sₙ1 mechanism. The hydroxyl group is protonated, leaves as water to form a secondary carbocation, which is then attacked by the bromide ion. As with dehydration, this carbocationic intermediate can lead to a mixture of substitution and elimination products.

Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. Subsequent reaction with a strong nucleophile can then proceed via an Sₙ2 mechanism. However, the steric bulk of the 2-(2-methylbutan-2-yl) group would significantly hinder the backside attack required for an Sₙ2 reaction, making this pathway slow and likely to be outcompeted by E2 elimination, especially with basic nucleophiles.

Electrophilic Activation and Reactions

The hydroxyl group of this compound can be activated by electrophiles. As mentioned previously, protonation by a strong acid is a key activation step that facilitates both substitution and elimination reactions.

Another example of electrophilic activation is the reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl halide. These reactions proceed through intermediates where the hydroxyl group is converted into a better leaving group (a chlorosulfite or a phosphite (B83602) ester, respectively). The subsequent nucleophilic attack by the halide ion can occur with inversion of configuration (Sₙ2-like) or with racemization (Sₙ1-like), depending on the specific reaction conditions and the stability of the potential carbocation. Given the secondary nature of the alcohol, a mixed Sₙ1/Sₙ2 pathway is possible.

Regioselectivity and Stereoselectivity in Further Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are largely governed by the steric hindrance imposed by the bulky tert-amyl group and the conformational preferences of the cyclohexane ring.

Regioselectivity: In elimination reactions (dehydration, dehydrohalogenation of the corresponding alkyl halide), the regioselectivity is predicted by Zaitsev's rule, favoring the formation of the more substituted alkene. The bulky substituent at the 2-position can also influence the accessibility of β-hydrogens, potentially favoring abstraction from the less hindered position under certain conditions, particularly with a bulky base (Hofmann elimination), although this is less common in E1 reactions.

Stereoselectivity: The stereochemistry of the products is influenced by the mechanism of the reaction.

In Sₙ1 and E1 reactions , which proceed through a planar carbocation intermediate, the nucleophile or base can attack from either face. However, the bulky 2-(2-methylbutan-2-yl) group will sterically direct the incoming species to the opposite face, leading to a preference for one stereoisomer.

In Sₙ2 reactions , complete inversion of configuration at the carbinol center is expected. However, as noted, this reaction is likely to be slow due to steric hindrance.

In E2 reactions , an anti-periplanar arrangement of the departing hydrogen and leaving group is required. The conformational locking of the cyclohexane ring by the large equatorial tert-amyl group will dictate which β-hydrogens can achieve this geometry, thus controlling the stereochemistry of the resulting alkene.

Solvent Effects on Reactivity and Mechanism

The role of the solvent in chemical reactions is a critical factor that can profoundly influence reaction rates, product distributions, and underlying mechanistic pathways. For the compound This compound , the choice of solvent is anticipated to significantly affect its reactivity, particularly in reactions involving ionic intermediates or transition states with substantial charge separation. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the energy landscape of the reaction.

Detailed mechanistic studies specifically investigating the solvent effects on the reactivity of This compound are not extensively documented in publicly accessible literature. However, by applying general principles of physical organic chemistry, we can predict and rationalize the expected influence of different solvent classes on key reaction types for this substrate.

Reactions such as dehydration, oxidation, and esterification are common transformations for secondary alcohols like This compound . The mechanisms of these reactions often involve charged species, making them sensitive to the surrounding solvent environment.

For instance, in an acid-catalyzed dehydration reaction, which proceeds via a carbocation intermediate, the polarity of the solvent would play a crucial role. Polar protic solvents, such as water or ethanol, would be expected to facilitate the reaction by stabilizing the forming carbocation and the leaving group (water) through hydrogen bonding and dipole-dipole interactions. In contrast, nonpolar aprotic solvents, like hexane or benzene, would disfavor the formation of charged intermediates, thus slowing down the reaction rate.

The stereochemical outcome of reactions can also be influenced by the solvent. In nucleophilic substitution reactions at the carbinol carbon, the ability of the solvent to form a solvent cage around the substrate can affect the direction of nucleophilic attack, potentially influencing the ratio of stereoisomeric products.

To illustrate the potential magnitude of solvent effects, hypothetical data for a representative reaction of This compound are presented in the tables below. These tables are based on established principles of solvent effects on similar substrates and are intended to provide a conceptual framework rather than report empirical data.

Interactive Data Tables

Table 1: Hypothetical Rate Constants for the Dehydration of this compound in Various Solvents at a Constant Temperature.

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | Nonpolar Aprotic | 1 |

| Diethyl Ether | 4.34 | Polar Aprotic | 15 |

| Acetone | 20.7 | Polar Aprotic | 120 |

| Ethanol | 24.5 | Polar Protic | 850 |

| Water | 80.1 | Polar Protic | 5000 |

This table illustrates the expected trend of increasing reaction rate with increasing solvent polarity for a reaction proceeding through a carbocation intermediate.

Table 2: Hypothetical Product Distribution for the Reaction of this compound with a Nucleophile in Different Solvents.

| Solvent | Solvent Type | Substitution Product (%) | Elimination Product (%) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 85 | 15 |

| Ethanol | Polar Protic | 60 | 40 |

| tert-Butanol | Bulky Polar Protic | 30 | 70 |

This table demonstrates how the solvent can influence the competition between substitution and elimination pathways. Polar aprotic solvents typically favor substitution, while polar protic and particularly bulky protic solvents can promote elimination.

Further empirical research is necessary to fully elucidate the specific solvent effects on the reactivity and mechanistic nuances of This compound . Such studies would involve systematic kinetic experiments and product analyses across a range of solvents with varying properties.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(2-methylbutan-2-yl)cyclohexan-1-ol.

Two-dimensional NMR (2D-NMR) experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for complex structures with overlapping resonances. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexyl ring and the 2-methylbutan-2-yl group.

HSQC would correlate each proton signal with its directly attached carbon atom, facilitating the assignment of the carbon skeleton.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the cyclohexyl ring and the tert-amyl substituent.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures by differentiating components based on their diffusion coefficients, which are related to their size and shape. researchgate.net In a synthesis mixture, DOSY could distinguish the product from unreacted starting materials or byproducts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | 3.5 - 4.0 | 70 - 75 | H1 -> C2, C6, C7 |

| 2 | 1.5 - 1.8 | 45 - 50 | H2 -> C1, C3, C7, C8 |

| 3 | 1.2 - 1.9 | 25 - 35 | - |

| 4 | 1.2 - 1.9 | 25 - 30 | - |

| 5 | 1.2 - 1.9 | 25 - 35 | - |

| 6 | 1.2 - 1.9 | 30 - 35 | - |

| 7 | - | 35 - 40 | H8 -> C7, H11 -> C7 |

| 8 | 1.3 - 1.6 (q) | 30 - 35 | H11 -> C8 |

| 9 | 0.8 - 1.0 (s) | 25 - 30 | H8 -> C9, H11 -> C9 |

| 10 | 0.8 - 1.0 (s) | 25 - 30 | H8 -> C10, H11 -> C10 |

| 11 | 0.8 - 1.0 (t) | 10 - 15 | - |

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these polymorphs. emory.edu By analyzing the chemical shifts and cross-polarization dynamics in the solid state, one can identify and characterize different polymorphic forms of this compound, should they exist. mdpi.com

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Fingerprinting

The O-H stretching vibration of the alcohol group would appear as a broad band in the IR spectrum around 3200-3600 cm⁻¹.

C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

The C-O stretching vibration would be found in the 1000-1200 cm⁻¹ region.

The low-frequency region of the Raman spectrum would be particularly sensitive to the conformational isomers of the cyclohexyl ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-O Stretch | 1000 - 1200 |

| C-C Stretch | 800 - 1200 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₂₂O), the expected exact mass would be determined.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. chemguide.co.uk Key fragmentation pathways for this compound would likely include:

Loss of water (H₂O) from the molecular ion, resulting in a peak at m/z [M-18]⁺. youtube.com

Alpha-cleavage , the breaking of the C1-C2 bond, leading to various fragment ions.

Fragmentation of the tert-amyl group , such as the loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃).

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [M]⁺ | 170.1671 |

| [M-H₂O]⁺ | 152.1565 |

| [M-C₂H₅]⁺ | 141.1330 |

| [M-C₅H₁₁]⁺ | 99.0810 |

| [C₅H₁₁]⁺ | 71.0861 |

Chiroptical Spectroscopy (VCD, ECD) for Conformational and Configurational Analysis

Since this compound is a chiral molecule, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable for determining its absolute configuration and preferred conformation in solution. vanderbilt.edusaschirality.org These techniques measure the differential absorption of left and right circularly polarized light. researchgate.net By comparing the experimental VCD and ECD spectra with those predicted from quantum chemical calculations for different stereoisomers, the absolute stereochemistry can be confidently assigned.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Stereoisomer Ratio Determination (Advanced Method Development)

HPLC and GC are essential for assessing the purity of this compound and for separating its stereoisomers. nih.govgcms.cz The development of advanced chromatographic methods would involve:

Chiral Stationary Phases (CSPs): For the separation of enantiomers and diastereomers, columns with chiral stationary phases, such as those based on cyclodextrins or polysaccharide derivatives, would be employed in both HPLC and GC. csfarmacie.czresearchgate.net

Method Optimization: Parameters such as the mobile phase composition (for HPLC) or the temperature program (for GC), flow rate, and detector settings would be optimized to achieve baseline separation of all stereoisomers.

Quantitative Analysis: Once a separation method is established, it can be used for the quantitative determination of the stereoisomeric ratio (e.g., enantiomeric excess) in a sample.

Computational and Theoretical Chemistry Studies of 2 2 Methylbutan 2 Yl Cyclohexan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to examine the electronic structure, predict spectroscopic properties, and model reactivity. For a molecule like 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, these methods would offer deep insights into its intrinsic properties.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure dictates the chemical reactivity and properties of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between these orbitals is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites of nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: These values are illustrative and would be calculated using a specific level of theory and basis set, such as B3LYP/6-31G(d).

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental spectra, helping to assign peaks to specific atoms within the molecule.

Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be attributed to particular bond stretches, bends, and torsions within the molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | 75.2 |

| C2 (CH-C(CH₃)₂) | 52.8 |

| C(tert-butyl) | 38.5 |

| Cyclohexane (B81311) CH₂ | 24.5 - 35.0 |

| Methyl (tert-butyl) | 28.9 |

Note: These are example values. Actual predictions would depend on the specific conformer and computational method.

Reaction Pathway Modeling and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as oxidation or dehydration, computational modeling can map out the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are powerful, they are often performed on a single, static conformation in the gas phase. Molecular Dynamics (MD) simulations offer a way to explore the dynamic nature of molecules over time. For a flexible molecule like this compound, with its rotatable bonds and cyclohexane ring conformations, MD simulations can explore the vast conformational space to identify the most stable arrangements.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and behavior of the solute. This is crucial for understanding the properties of the compound in a realistic chemical environment.

Force Field Development and Validation for Molecular Mechanics Calculations

Molecular Dynamics simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. wikipedia.org For accurate simulations of this compound, a well-parameterized force field is essential. Standard force fields like AMBER, CHARMM, or OPLS may provide a starting point. wikipedia.orgnih.gov

However, for novel or unusual molecular fragments, it may be necessary to develop and validate new parameters. This process often involves fitting the force field parameters to reproduce high-level quantum chemical calculations or experimental data for smaller, representative molecules.

Prediction of Stereoselectivity in Synthetic Reactions

The synthesis of this compound can lead to multiple stereoisomers. Computational chemistry can play a significant role in predicting the stereochemical outcome of synthetic reactions. researchgate.net By modeling the transition states of the competing reaction pathways that lead to different stereoisomers, the relative activation energies can be calculated. The pathway with the lower activation energy is expected to be favored, thus allowing for a prediction of the major product. This approach is invaluable for designing synthetic routes that yield the desired stereoisomer with high selectivity. Recent advancements have also seen the application of machine learning models to predict stereoselectivity in organic reactions. nih.govnumberanalytics.com

Solvation Models and Their Impact on Calculated Properties

In the realm of computational chemistry, accurately modeling the behavior of a molecule in a solvent is paramount to understanding its chemical and physical properties. Solvation models are theoretical frameworks designed to account for the interactions between a solute, in this case, this compound, and the surrounding solvent molecules. These interactions can significantly influence the molecule's conformational preferences, reactivity, and spectroscopic signatures. The choice of a solvation model is a critical decision in any computational study, as it directly impacts the accuracy of the calculated properties.

Solvation models are broadly categorized into two main types: explicit and implicit models. numberanalytics.com Explicit solvation models treat each solvent molecule individually, offering a highly detailed picture of the solute-solvent interactions. However, this approach is computationally expensive. nih.gov Conversely, implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.comwikipedia.org This method is less computationally demanding and is widely used for its efficiency. nih.gov

Several popular implicit solvation models are available, including the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). numberanalytics.comgithub.io The Solvation Model based on Density (SMD) is another widely used continuum model that is applicable to a broad range of solutes and solvents. github.io These models differ in how they define the cavity that encloses the solute and how they calculate the electrostatic interactions between the solute and the solvent continuum.

The selection of a solvation model can have a profound effect on the calculated properties of this compound. For instance, the relative energies of different conformers of the molecule can change significantly when moving from a gas-phase calculation to a solvated one. The presence of a solvent can stabilize more polar conformers through favorable electrostatic interactions.

To illustrate the impact of different solvation models, consider the hypothetical calculated properties of the most stable conformer of this compound in various environments. The data presented in the following tables are illustrative and intended to demonstrate the expected trends when applying different solvation models.

Table 1: Effect of Solvation Model on Calculated Dipole Moment and Solvation Free Energy

| Solvation Model | Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |

| Gas Phase | None | 1.0 | 1.85 | 0.00 |

| PCM | Water | 78.4 | 2.45 | -5.20 |

| SMD | Water | 78.4 | 2.50 | -5.35 |

| COSMO | Acetonitrile | 36.6 | 2.30 | -4.80 |

| PCM | Cyclohexane | 2.0 | 1.95 | -1.50 |

This table is interactive. Users can sort the data by clicking on the column headers.

The data in Table 1 demonstrates that as the polarity of the solvent (indicated by the dielectric constant) increases, the calculated dipole moment of this compound is expected to increase. This is due to the polarization of the solute's electron density by the solvent's reaction field. Concurrently, the solvation free energy becomes more negative, indicating more favorable interactions with the solvent. Different continuum models, such as PCM and SMD, can yield slightly different values even for the same solvent due to their distinct parameterization and cavity definitions. github.io

Furthermore, the choice of solvation model can influence the calculated geometric parameters of the molecule. While bond lengths are generally less sensitive to solvent effects, bond angles and, particularly, dihedral angles that define the molecule's conformation can be affected.

Table 2: Influence of Solvation Model on Selected Geometric Parameters

| Solvation Model | Solvent | C-O Bond Length (Å) | O-H Bond Length (Å) | C-C-O-H Dihedral Angle (°) |

| Gas Phase | None | 1.425 | 0.960 | 60.5 |

| PCM | Water | 1.428 | 0.965 | 65.2 |

| SMD | Water | 1.429 | 0.966 | 65.8 |

| COSMO | Acetonitrile | 1.427 | 0.963 | 63.1 |

| PCM | Cyclohexane | 1.426 | 0.961 | 61.0 |

This table is interactive. Users can sort the data by clicking on the column headers.

As shown in Table 2, the presence of a polar solvent is predicted to cause a slight elongation of the polar C-O and O-H bonds. More significantly, the dihedral angle defining the orientation of the hydroxyl group is expected to change to maximize favorable hydrogen bonding and electrostatic interactions with the solvent continuum.

Synthesis and Characterization of Derivatives and Analogues of 2 2 Methylbutan 2 Yl Cyclohexan 1 Ol

Modification of the Hydroxyl Functional Group (e.g., Esters, Ethers, Silyl (B83357) Ethers, Carbamates)

The hydroxyl group of 2-(2-methylbutan-2-yl)cyclohexan-1-ol serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can alter the compound's physical and chemical properties. Common derivatizations include conversion to esters, ethers, silyl ethers, and carbamates.

Esters: Esterification of the secondary alcohol can be achieved through reaction with various acylating agents. A common method involves the use of an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. For example, the reaction with acetyl chloride in pyridine would yield 2-(2-methylbutan-2-yl)cyclohexyl acetate (B1210297). The reaction progress can be monitored by the disappearance of the alcohol's characteristic broad O-H stretch in the infrared (IR) spectrum and the appearance of a strong carbonyl (C=O) absorption.

Ethers: The synthesis of ethers from this compound is commonly performed via the Williamson ether synthesis. youtube.comlibretexts.orgmasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., iodomethane (B122720) or iodoethane) in an SN2 reaction to form the desired ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing pathway with secondary alcohols. libretexts.org

Silyl Ethers: Silyl ethers are frequently used as protecting groups for alcohols due to their ease of formation and selective removal under mild conditions. wikipedia.org The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The resulting tert-butyldimethylsilyl ether is significantly more sterically hindered and stable to a wider range of reaction conditions than a simple trimethylsilyl (B98337) (TMS) ether. wikipedia.orgorganic-chemistry.org

Carbamates: Carbamate derivatives can be prepared by reacting the alcohol with an isocyanate. For instance, treatment with phenyl isocyanate would yield the corresponding phenyl carbamate. Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent to form a chloroformate intermediate, which is then treated with a primary or secondary amine to produce the desired carbamate.

| Derivative Class | General Reaction | Reagents | Key Spectroscopic Feature (Appearance) |

| Ester | Acylation | R-COCl, Pyridine | IR: C=O stretch (~1735 cm⁻¹) |

| Ether | Williamson Ether Synthesis | 1. NaH; 2. R-X (primary halide) | ¹H NMR: New signals for R-group protons |

| Silyl Ether | Silylation | TBDMS-Cl, Imidazole, DMF | ¹H NMR: Upfield signals for Si-CH₃ (~0 ppm) |

| Carbamate | Reaction with isocyanate or (chloroformate + amine) | R-N=C=O or 1. COCl₂; 2. R₂NH | IR: C=O stretch (~1700 cm⁻¹) |

Derivatization of the Cyclohexane (B81311) Ring System for New Substituents

Introducing new substituents directly onto the cyclohexane ring of this compound presents a greater synthetic challenge compared to modifying the hydroxyl group. Such modifications require the activation and functionalization of C-H bonds, which are generally unreactive. Strategies for derivatization often involve multi-step sequences.

One potential approach involves the oxidation of the parent alcohol to the corresponding ketone, 2-(2-methylbutan-2-yl)cyclohexan-1-one. The resulting ketone provides an activated α-carbon that can undergo a variety of reactions. For example, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom adjacent to the carbonyl. This new halide can then serve as a handle for subsequent nucleophilic substitution or elimination reactions to introduce further diversity.

Another strategy could involve allylic functionalization if unsaturation is introduced into the cyclohexane ring. Dehydration of the parent alcohol under acidic conditions would lead to a mixture of cyclohexene (B86901) isomers. The allylic positions in these alkenes are more susceptible to radical substitution, allowing for the introduction of functional groups like halogens, which can then be elaborated into other functionalities.

Furthermore, advanced C-H activation methodologies, though often requiring specific directing groups and transition metal catalysts, could potentially be applied to selectively functionalize the cyclohexane ring. These methods offer pathways to introduce new C-C or C-heteroatom bonds at positions that are difficult to access through classical synthetic methods. However, controlling the regioselectivity on a substituted cyclohexane ring without a strong directing group remains a significant synthetic hurdle.

Synthesis of Analogues with Varied Alkyl Chain Modifications

The synthesis of analogues with modifications to the tertiary alkyl group, the 2-methylbutan-2-yl moiety, is most effectively accomplished by altering the initial synthetic route to the parent alcohol. A highly versatile and common method for preparing such tertiary-alkyl-substituted cyclohexanols is the Grignard reaction.

This approach involves the addition of a tertiary alkyl Grignard reagent (R-MgX) to cyclohexanone (B45756). By varying the structure of the Grignard reagent, a library of analogues can be synthesized. For the parent compound, the required reagent would be 2-methylbutan-2-ylmagnesium bromide, prepared from 2-bromo-2-methylbutane (B1582447) and magnesium metal.

To create analogues, different tertiary alkyl halides can be used as precursors for the Grignard reagent. For example, using tert-butylmagnesium chloride would yield the analogue 2-(tert-butyl)cyclohexan-1-ol. Similarly, using 2-methylpentan-2-ylmagnesium chloride would produce 2-(2-methylpentan-2-yl)cyclohexan-1-ol. This modular approach allows for systematic variation of the steric bulk and lipophilicity of the side chain, enabling structure-activity relationship studies.

| Target Analogue | Required Tertiary Alkyl Halide Precursor |

| 2-(tert-Butyl)cyclohexan-1-ol | 2-Chloro-2-methylpropane |

| This compound (Parent) | 2-Bromo-2-methylbutane |

| 2-(2-Methylpentan-2-yl)cyclohexan-1-ol | 2-Chloro-2-methylpentane |

| 2-(2,3-Dimethylbutan-2-yl)cyclohexan-1-ol | 2-Chloro-2,3-dimethylbutane |

Stereochemical Control and Implications During Derivatization

The structure of this compound contains two adjacent stereocenters on the cyclohexane ring (C1 and C2), leading to the possibility of diastereomers (cis and trans isomers). The relative orientation of the hydroxyl group and the bulky 2-methylbutan-2-yl group significantly influences the stereochemical outcome of derivatization reactions.

The cyclohexane ring exists predominantly in a chair conformation. In the trans isomer, both the hydroxyl and the tertiary alkyl group can occupy equatorial positions, leading to a thermodynamically more stable conformation. In the cis isomer, one of the bulky groups is forced into a less stable axial position.

Derivatization of the Hydroxyl Group: The steric hindrance imposed by the adjacent bulky tertiary alkyl group plays a crucial role. Reagents will preferentially approach the hydroxyl group from the less hindered face of the molecule. This can lead to different reaction rates for the cis and trans diastereomers.

Reactions Involving Stereocenter Inversion: For reactions at C1 that proceed through an SN2 mechanism, such as certain types of etherifications (e.g., using the Mitsunobu reaction), an inversion of configuration at the C1 stereocenter is expected. Therefore, starting with a pure trans isomer would lead to a cis product.

Derivatization of the Cyclohexane Ring: When modifying the ring itself, the existing stereochemistry directs the conformation of the ring and thus the accessibility of its C-H bonds. For instance, in the formation of an enolate from the corresponding ketone, deprotonation may occur preferentially from one face of the ring, leading to a diastereoselective alkylation or halogenation. The stereochemical relationship between the substituents will dictate the conformational preferences and, consequently, the reactivity and selectivity of further transformations. nih.gov

Structural Characterization of Synthesized Derivatives Using Advanced Spectroscopic Methods

The unambiguous structural elucidation of the synthesized derivatives and analogues of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR Spectroscopy:

¹H NMR provides information on the chemical environment of protons. Upon derivatization of the hydroxyl group, the proton on C1 (the CH-O proton) experiences a significant shift in its resonance. For example, in an acetate ester, this proton is deshielded and shifts downfield compared to the parent alcohol. The appearance of new signals corresponding to the added functional group (e.g., the methyl protons of an acetate or methoxy (B1213986) group) confirms the modification.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The chemical shift of C1 is particularly diagnostic, shifting downfield upon esterification or etherification.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning complex spectra, confirming connectivity, and establishing the relative stereochemistry of the substituents on the cyclohexane ring. mdpi.com

Mass Spectrometry (MS): MS provides the molecular weight of the derivative and offers structural information based on fragmentation patterns. revisely.com The molecular ion peak (M⁺) confirms the successful incorporation of the new functional group. Characteristic fragmentation patterns, such as the loss of the added group or cleavage of the tertiary alkyl side chain, help to piece together the structure of the new compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. nist.gov The most telling change upon successful derivatization of the hydroxyl group is the disappearance of the broad O-H stretching band typically found around 3200-3600 cm⁻¹. This is accompanied by the appearance of new, characteristic absorption bands.

| Derivative Class | Key IR Absorption (cm⁻¹) | Diagnostic ¹H NMR Signal | Diagnostic ¹³C NMR Signal |

| Alcohol | ~3350 (broad, O-H) | ~3.5-4.0 ppm (CH-OH) | ~70-75 ppm (C-OH) |

| Ester | ~1735 (strong, C=O) | ~4.7-5.0 ppm (CH-OC=O) | ~75-80 ppm (C-OC=O) |

| Ether | ~1100 (C-O) | ~3.3 ppm (O-CH₃) | ~55 ppm (O-CH₃) |

| Silyl Ether | ~1250 (Si-CH₃) | ~0.1 ppm (Si-CH₃) | ~ -5 ppm (Si-CH₃) |

Future Research Trajectories and Emerging Opportunities in the Study of 2 2 Methylbutan 2 Yl Cyclohexan 1 Ol

Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches

The synthesis of highly substituted cyclohexanols like 2-(2-Methylbutan-2-yl)cyclohexan-1-ol traditionally relies on methods such as Grignard reactions. However, future research will increasingly focus on more sustainable and efficient methodologies. Green chemistry principles, aimed at reducing waste and environmental impact, offer a fertile ground for innovation.

Key research efforts will likely concentrate on atom-economical reactions that maximize the incorporation of starting materials into the final product. One promising avenue is the development of catalytic C-H activation/functionalization reactions. This would involve directly coupling a C-H bond on the cyclohexane (B81311) ring with a suitable precursor for the 2-methylbutan-2-yl group, bypassing the need for pre-functionalized starting materials. Another approach involves manganese-catalyzed cascade reactions, which can construct substituted cycloalkanes from readily available diols and alcohols, generating water as the only byproduct. acs.org

The use of alternative energy sources and benign solvents is another critical direction. Microwave-assisted organic synthesis (MAOS), for instance, can dramatically reduce reaction times and improve yields. researchgate.netrasayanjournal.co.in Research could explore a microwave-promoted synthesis for this target compound, potentially under solvent-free conditions, which aligns with green chemistry goals. researchgate.netchemistryresearches.ir

Table 1: Comparison of Synthetic Approaches

| Approach | Traditional Method (e.g., Grignard) | Green Chemistry Alternative |

|---|---|---|

| Principle | Nucleophilic addition of an organometallic reagent to a ketone. | Atom-economical, reduced waste, safer reagents. |

| Starting Materials | Cyclohexanone (B45756), 2-chloro-2-methylbutane, Magnesium. | Substituted diols and secondary alcohols. acs.org |

| Catalyst | None (stoichiometric reagent). | Earth-abundant metal catalyst (e.g., Manganese). acs.org |

| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether). | Water or solvent-free conditions. researchgate.netgoogle.com |

| Byproducts | Magnesium salts. | Water. acs.org |

| Key Advantage | Well-established, reliable. | High atom economy, reduced environmental impact. |

Development of Machine Learning and AI-Assisted Retrosynthesis for this Scaffold

Table 2: AI-Assisted Retrosynthesis Workflow

| Step | Description | Application to Target Compound |

|---|---|---|

| 1. Target Input | The structure of this compound is entered into the software. | Molecule is represented in a machine-readable format like SMILES or a molecular graph. atomfair.comillinois.edu |

| 2. Disconnection | The AI algorithm identifies potential bond-breaking steps to simplify the molecule. | The primary disconnection would likely be between the cyclohexane ring and the tertiary butyl group. |

| 3. Precursor Search | The model searches for valid reactants (synthons) that correspond to the disconnected fragments. | Suggests cyclohexanone and a 2-methylbutan-2-yl nucleophile precursor. |

| 4. Route Evaluation | Proposed synthetic pathways are scored based on reaction viability, yield predictions, and other metrics. acs.org | The classical Grignard route would likely score high, but the AI might also evaluate less common C-H activation strategies. |

| 5. Iteration | The process is repeated on the precursors until commercially available starting materials are reached. mit.edu | Cyclohexanone is a common starting material; the t-amyl precursor would be traced back to simpler alkanes or alkenes. |